molecular formula C10H18O2 B12755860 (3R,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol CAS No. 41720-62-1

(3R,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol

Cat. No.: B12755860
CAS No.: 41720-62-1
M. Wt: 170.25 g/mol
InChI Key: BCTBAGTXFYWYMW-PSASIEDQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the acid-catalyzed cyclization of linalool, a naturally occurring terpene alcohol. The reaction conditions often include the use of strong acids such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

(3R,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3R,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of (3R,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol is unique due to its specific stereochemistry, which can influence its reactivity and biological activity. The presence of the vinyl group also provides additional sites for chemical modification, making it a versatile compound in synthetic chemistry .

Properties

CAS No.

41720-62-1

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(3R,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol

InChI

InChI=1S/C10H18O2/c1-5-10(4)7-6-8(11)9(2,3)12-10/h5,8,11H,1,6-7H2,2-4H3/t8-,10-/m1/s1

InChI Key

BCTBAGTXFYWYMW-PSASIEDQSA-N

Isomeric SMILES

C[C@]1(CC[C@H](C(O1)(C)C)O)C=C

Canonical SMILES

CC1(C(CCC(O1)(C)C=C)O)C

Origin of Product

United States

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